molecular formula C16H11ClN2O3S B2489251 2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide CAS No. 895470-43-6

2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide

Cat. No.: B2489251
CAS No.: 895470-43-6
M. Wt: 346.79
InChI Key: DOOAZGIRIBUQJY-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide is a complex organic compound that features a combination of a chlorophenyl group, a sulfanyl group, and an isoindole moiety

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or n-butanol and reagents such as hydrazine hydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(4-chlorophenyl)sulfanyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(1,3-dioxoisoindol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O3S/c17-9-4-6-10(7-5-9)23-8-13(20)18-12-3-1-2-11-14(12)16(22)19-15(11)21/h1-7H,8H2,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOAZGIRIBUQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CSC3=CC=C(C=C3)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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